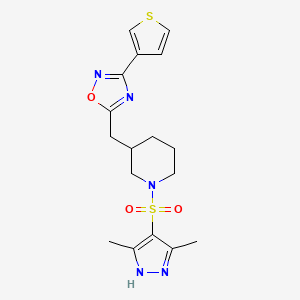

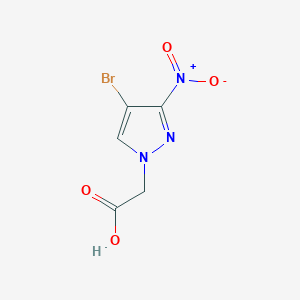

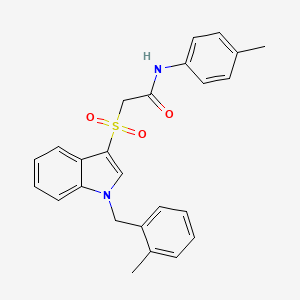

![molecular formula C21H26N4O4 B2520634 1-(4-Methylpiperazin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione CAS No. 872855-25-9](/img/structure/B2520634.png)

1-(4-Methylpiperazin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(4-Methylpiperazin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione" is a derivative of indole and piperazine, which are both important scaffolds in medicinal chemistry. Indole derivatives are known for their presence in natural products and pharmaceuticals, and piperazine derivatives are recognized for their versatility in drug design, often providing compounds with a range of biological activities.

Synthesis Analysis

The synthesis of related indole-piperazine derivatives typically involves acylation reactions. For instance, the synthesis of 1-(4-diarylmethylpiperazine-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione derivatives was achieved by acylating 1-diarylmethylpiperazine with 2-(1H-indol-3-yl)-2-oxoacetyl chloride . This method could potentially be adapted for the synthesis of the compound by using appropriate starting materials, such as a morpholine derivative in place of the diarylmethyl moiety.

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using techniques such as 1H NMR, IR, mass spectra, and elemental analysis . These techniques provide detailed information about the molecular framework and functional groups present in the compound, which are crucial for understanding its chemical behavior and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of indole-piperazine derivatives can be inferred from related compounds. For example, a nucleophilic substitution reaction was used to synthesize a 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, where 1-methylpiperazine was reacted with a 2-bromo analogue . This suggests that the compound may also undergo nucleophilic substitution reactions, which could be useful for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole-piperazine derivatives can vary widely depending on the substituents attached to the core structures. However, compounds with similar structures have been evaluated for their biological activities, such as anticancer and anticonvulsant activities . These activities are often a result of the compound's ability to interact with biological targets, which is influenced by its physical and chemical properties. Additionally, the crystal structure and computational studies, including density functional theory (DFT) and docking studies, can provide insights into the compound's stability and potential interactions with biological molecules .

Aplicaciones Científicas De Investigación

Understanding Biological Interactions and Properties

The compound shows potential in improving learning and memory reconstruction dysfunction in mice, as evidenced by a reduction in error frequency and prolonged latency in a darkness avoidance test, and a reduction in arrival time and error frequency in a water maze test. The compound, referred to as PM No.5 and PM No.6 in the study, exhibited a notable effect on learning and memory in mice, indicating its potential utility in addressing cognitive impairments (Zhang Hong-ying, 2012).

Potential in Drug Development

The compound's structural components, such as the morpholine ring and the methylpiperazine group, are found in various pharmacologically active molecules. These components often present interesting bioactive properties such as antidepressant, anti-inflammatory, or antitumor activity. The development of new syntheses of oxazinoindoles, which bear an indole core structure fused with a morpholine ring, has been of increasing interest due to these bioactive properties. Despite a few reported strategies, the enantioselective synthesis of such scaffolds remains a challenge, signifying the potential for future research and development in this area (A. Dupeux & V. Michelet, 2022).

Exploring Therapeutic Applications

The compound is part of a family of drugs that also includes Hoechst 33258, known for its strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This family of drugs has been utilized in various applications, such as radioprotectors, topoisomerase inhibitors, and DNA sequence recognition and binding studies. This suggests the potential utility of 1-(4-Methylpiperazin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione in similar applications, given its structural similarities (U. Issar & R. Kakkar, 2013).

Propiedades

IUPAC Name |

1-(4-methylpiperazin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O4/c1-22-6-8-24(9-7-22)21(28)20(27)17-14-25(18-5-3-2-4-16(17)18)15-19(26)23-10-12-29-13-11-23/h2-5,14H,6-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGJAIXZQCMZSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylpiperazin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

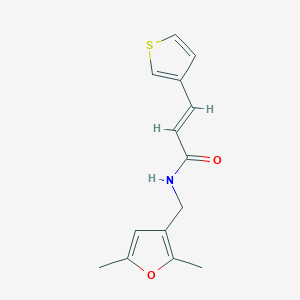

![6-[4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2520555.png)

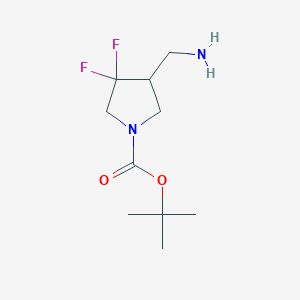

![N-(2-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2520561.png)

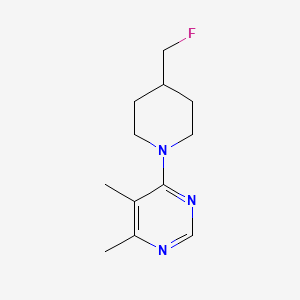

![1-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-isopropylurea](/img/structure/B2520563.png)

![1'-Methyl-1,1-dioxo-3-phenylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2520564.png)

![1-(benzenesulfonyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]piperidine-4-carboxamide](/img/structure/B2520568.png)